![molecular formula C18H25N3O B11744492 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11744492.png)
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a complex organic compound featuring a pyrazole ring and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is also gaining traction in industrial settings .
化学反应分析
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, nitro groups, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking endogenous ligands. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
1,3,5-trisubstituted-1H-pyrazoles: These compounds share the pyrazole core structure and exhibit similar chemical reactivity.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has a similar substitution pattern and is used in similar applications.
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is unique due to its specific combination of cyclopentyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
属性
分子式 |
C18H25N3O |
|---|---|
分子量 |
299.4 g/mol |
IUPAC 名称 |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H25N3O/c1-22-18-8-4-5-15(11-18)9-10-19-12-16-13-20-21(14-16)17-6-2-3-7-17/h4-5,8,11,13-14,17,19H,2-3,6-7,9-10,12H2,1H3 |
InChI 键 |
KQZIEVHDRUINLY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CCNCC2=CN(N=C2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11744411.png)
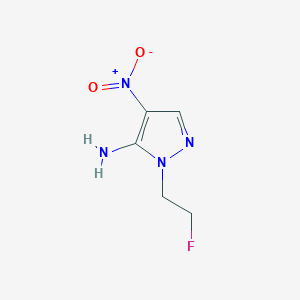
![1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11744420.png)
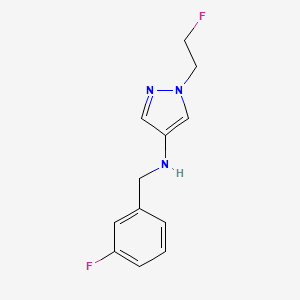
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11744426.png)
![1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine](/img/structure/B11744433.png)
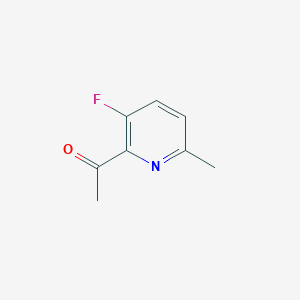
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744440.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744446.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11744450.png)
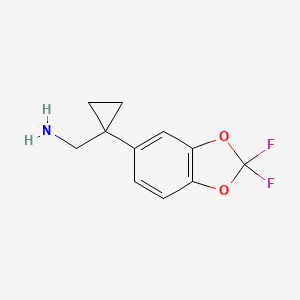
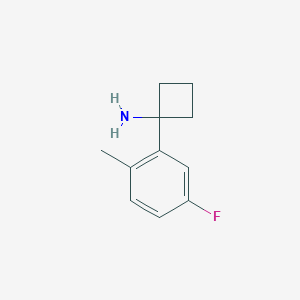

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744475.png)
